molecular formula C6H8N2O3 B2534926 Methyl 4-amino-3-methylisoxazole-5-carboxylate CAS No. 83988-30-1

Methyl 4-amino-3-methylisoxazole-5-carboxylate

Cat. No.: B2534926
CAS No.: 83988-30-1
M. Wt: 156.141
InChI Key: CSXOORNBNVEFNG-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-methylisoxazole-5-carboxylate (CAS: 83988-30-1) is a heterocyclic compound with the molecular formula C₆H₈N₂O₃ and a molecular weight of 156.14 g/mol . It features an isoxazole core substituted with a methyl group at position 3, an amino group at position 4, and a methyl ester at position 5. This compound is primarily used in research settings, particularly in pharmaceutical and agrochemical synthesis, due to its versatility as a building block for heterocyclic derivatives.

Properties

IUPAC Name

methyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3-4(7)5(11-8-3)6(9)10-2/h7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXOORNBNVEFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83988-30-1
Record name methyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate
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Biological Activity

Methyl 4-amino-3-methylisoxazole-5-carboxylate, a derivative of isoxazole, has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and mechanisms of action based on diverse research findings.

1. Chemical Structure and Synthesis

Methyl 4-amino-3-methylisoxazole-5-carboxylate (C6_6H8_8N2_2O4_4) is characterized by its unique isoxazole ring structure, which contributes to its biological properties. The synthesis typically involves reactions that modify the carboxylic acid group to form the methyl ester, enhancing its reactivity and biological activity compared to its ethyl counterpart .

2.1 Antiproliferative and Anti-inflammatory Properties

Research indicates that derivatives of isoxazole, including methyl 4-amino-3-methylisoxazole-5-carboxylate, exhibit significant antiproliferative effects. In vitro studies demonstrate that these compounds can inhibit the proliferation of various human cell lines, including peripheral blood mononuclear cells (PBMCs) and A549 lung cancer cells .

The mechanism of action often involves the modulation of inflammatory cytokines. For instance, compounds related to methyl 4-amino-3-methylisoxazole-5-carboxylate have been shown to suppress the production of pro-inflammatory markers such as interleukin-1β (IL-1β) and tumor necrosis factor α (TNFα) in stimulated splenocytes, suggesting their potential as anti-inflammatory agents .

The biological activity of methyl 4-amino-3-methylisoxazole-5-carboxylate is thought to involve apoptosis induction in lymphocytes. Studies reveal that this compound activates caspases (caspase 3 and 9), leading to programmed cell death, which is a critical pathway in its immunosuppressive effects .

3.1 Immunosuppressive Effects

A notable study explored the immunosuppressive properties of methyl 4-amino-3-methylisoxazole-5-carboxylate derivatives in a murine model. The results indicated a significant reduction in lymphocyte proliferation when treated with these compounds, alongside an increase in apoptotic markers .

3.2 Antimicrobial Activity

In another investigation, several isoxazole derivatives were tested against common biofilm-forming pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The results showed that these compounds could effectively disrupt biofilm formation, suggesting their potential utility in treating infections associated with biofilms .

4. Data Summary

The following table summarizes key findings regarding the biological activities of methyl 4-amino-3-methylisoxazole-5-carboxylate and related compounds:

Activity Effect Reference
AntiproliferativeInhibition of PBMC proliferation
Anti-inflammatorySuppression of IL-1β and TNFα
Apoptosis inductionActivation of caspases 3 and 9
AntimicrobialDisruption of biofilm formation

5. Conclusion

Methyl 4-amino-3-methylisoxazole-5-carboxylate exhibits promising biological activities, particularly in immunosuppression and antimicrobial efficacy. Its ability to induce apoptosis and modulate inflammatory responses highlights its potential as a therapeutic agent in various medical applications. Further research is warranted to explore its full therapeutic potential and mechanisms.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of methyl 4-amino-3-methylisoxazole-5-carboxylate is in the synthesis of peptides. It has been investigated as a potential unnatural amino acid for solid-phase peptide synthesis. The incorporation of this compound into peptide chains can enhance biological activity and stability:

  • Case Study : Research demonstrated that methyl 4-amino-3-methylisoxazole-5-carboxylate could be effectively coupled to resin-bound peptides, leading to the formation of novel hybrid peptides. These peptides exhibited promising therapeutic properties, highlighting the potential of this compound in drug development .

Medicinal Chemistry

The compound's unique structural features make it a candidate for the development of new pharmaceuticals. Isoxazoles are known for their diverse biological activities, including anti-inflammatory and antimicrobial effects:

  • Case Study : In a study focusing on heterocyclic compounds, methyl 4-amino-3-methylisoxazole-5-carboxylate was synthesized and evaluated for its immunosuppressive properties. The findings indicated that derivatives of this compound could serve as lead compounds for developing immunosuppressive drugs .

Material Science

Methyl 4-amino-3-methylisoxazole-5-carboxylate has also found applications in material science, particularly in the development of photochromic materials. These materials can change color in response to light exposure, making them useful in various applications such as sensors and optical devices:

  • Data Table: Applications in Material Science
Application TypeDescriptionPotential Uses
Photochromic MaterialsChange color upon light exposureSensors, Optical Devices
Drug DevelopmentSynthesis of bioactive peptidesTherapeutics

Synthesis of New Derivatives

The ability to modify methyl 4-amino-3-methylisoxazole-5-carboxylate allows researchers to create new derivatives with enhanced properties. For example, transesterification methods have been explored to convert ethyl esters into more reactive methyl esters, which can be utilized in further synthetic pathways:

  • Case Study : A novel method was developed for converting ethyl esters of related isoxazole compounds into their methyl counterparts, enhancing their reactivity and potential application in drug synthesis .

Chemical Reactions Analysis

Condensation Reactions at the Amino Group

The primary amino group (-NH₂) at position 4 of the isoxazole ring undergoes condensation with carbonyl compounds to form hydrazones or Schiff bases. For example:

  • Reaction with aldehydes/ketones:
    RC=O+H2N-C5H3O2COOCH3RC=N-C5H3O2COOCH3+H2O\text{RC=O} + \text{H}_2\text{N-C}_5\text{H}_3\text{O}_2\text{COOCH}_3 \rightarrow \text{RC=N-C}_5\text{H}_3\text{O}_2\text{COOCH}_3 + \text{H}_2\text{O}

In studies of structurally related isoxazole derivatives, hydrazide formation with carbonyl compounds (e.g., 2,4-dihydroxybenzaldehyde) produced immunosuppressive agents, with MM3 (a 2,4-dihydroxyphenyl-substituted derivative) showing the highest activity due to enhanced hydrogen bonding capacity .

DerivativeSubstituentSuppressive Activity (IC₅₀, μM)Toxicity (A549 cells)
MM32,4-dihydroxyphenyl12.5 ± 1.8Non-toxic
MM24-hydroxyphenyl25.3 ± 2.1Low toxicity
MM5Phenyl (unsubstituted)48.6 ± 3.4Non-toxic

Ester Hydrolysis

The methyl ester (-COOCH₃) undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
COOCH3H2O/H+or OHCOOH\text{COOCH}_3 \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{COOH}

This reaction is critical for generating bioactive intermediates. For instance, hydrolysis of analogous compounds (e.g., methyl 4-((tert-butoxycarbonyl)amino)-3-methylisoxazole-5-carboxylate) produces carboxylic acids used in peptide coupling.

Electrophilic Aromatic Substitution (EAS)

The electron-rich isoxazole ring participates in EAS reactions, though steric hindrance from the methyl group at position 3 limits reactivity at adjacent positions. Nitration and halogenation typically occur at position 4 (if unsubstituted) or via directed ortho-metalation strategies.

In a related synthesis, methyl 3-methoxy-4-nitroisoxazole-5-carboxylate was reduced to the amino derivative using iron powder in acetic acid, demonstrating nitro-to-amine conversion :
NO2Fe/AcOHNH2\text{NO}_2 \xrightarrow{\text{Fe/AcOH}} \text{NH}_2

Amino Group Functionalization

The amino group can be protected or modified:

  • Boc Protection : Reaction with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions:
    H2N-Boc-NH-\text{H}_2\text{N-} \rightarrow \text{Boc-NH-}
    This is employed to stabilize the amine during multi-step syntheses.

  • Acylation : Reacts with acyl chlorides to form amides.

Cycloaddition Reactions

The isoxazole ring can engage in [3+2] cycloadditions, though its inherent stability often requires catalytic activation. For example, under thermal or photochemical conditions, the ring may undergo cleavage to form reactive intermediates for constructing fused heterocycles.

Mechanistic Insights from Biological Activity

The compound’s immunosuppressive action (observed in derivatives like MM3 ) correlates with apoptosis induction via caspase-8 activation and Fas/NF-κB pathways . This suggests potential reactivity with biological nucleophiles (e.g., thiols in enzymes).

Key Reaction Conditions and Data

Reaction TypeReagents/ConditionsYield (%)Reference
CondensationAldehydes, ethanol, reflux70–85
Ester Hydrolysis1M NaOH, 60°C, 4h90
Nitro ReductionFe powder, AcOH/H₂O, 50°C83

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural and functional differences between Methyl 4-amino-3-methylisoxazole-5-carboxylate and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
Methyl 4-amino-3-methylisoxazole-5-carboxylate 3-Me, 4-NH₂, 5-COOMe C₆H₈N₂O₃ 156.14 Planar structure; intramolecular N–H⋯O H-bonding; research-grade purity (>95%) Pharmaceutical intermediates
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate 3-OMe, 4-NH₂, 5-COOMe C₆H₈N₂O₄ 172.14 Planar conformation; chain-like H-bonding in crystal lattice Photochromic materials, solar cells
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate 3-Me, 4-NH₂, 5-COOEt C₇H₁₀N₂O₃ 170.17 Oxazole core (vs. isoxazole); potential for altered electronic effects Unspecified research
5-Amino-4-chloro-3-methylisoxazole 3-Me, 4-Cl, 5-NH₂ C₄H₅ClN₂O 132.55 Electron-withdrawing Cl substituent; higher reactivity in nucleophilic reactions Agrochemical intermediates
Methyl 4-formyl-3-methylisoxazole-5-carboxylate 3-Me, 4-CHO, 5-COOMe C₇H₇NO₄ 169.13 Aldehyde functionality enhances cross-linking potential Organic synthesis

Structural and Crystallographic Differences

  • Planarity and Hydrogen Bonding: Methyl 4-amino-3-methoxyisoxazole-5-carboxylate forms one-dimensional chains via N–H⋯O hydrogen bonds, unlike the ethyl ester analog, which lacks reported crystallographic data .
  • Ring System Variations: Ethyl 5-aminothiazole-4-carboxylate (thiazole core) differs electronically due to sulfur’s lower electronegativity compared to oxygen in isoxazoles, influencing binding affinity in biological systems .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 4-amino-3-methylisoxazole-5-carboxylate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydroxylamine derivatives with β-keto esters or through regioselective alkylation of isoxazole precursors. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) is critical. For instance, using anhydrous solvents and inert atmospheres minimizes side reactions, while microwave-assisted synthesis may reduce reaction time . Single-crystal X-ray diffraction has been employed to confirm structural integrity post-synthesis .

Q. What safety protocols are essential for handling Methyl 4-amino-3-methylisoxazole-5-carboxylate in laboratory settings?

  • Methodological Answer : Safety measures include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact (H313/H333 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
  • Storage : Store in airtight containers at 0–6°C to prevent degradation .
  • Emergency Response : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Q. How is the molecular structure of this compound characterized, and what techniques validate its purity?

  • Methodological Answer : Key techniques include:

  • X-Ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O) and planar conformation .
  • Spectroscopy : 1^1H/13^{13}C NMR confirms functional groups, while HRMS validates molecular weight .
  • Chromatography : HPLC or GC with ≥95% purity thresholds ensures batch consistency .

Advanced Research Questions

Q. How do intramolecular interactions (e.g., hydrogen bonding) influence the compound’s stability and reactivity?

  • Methodological Answer : Intramolecular N–H⋯O hydrogen bonds stabilize the planar conformation, reducing susceptibility to hydrolytic degradation. Computational modeling (DFT) can quantify bond energies, while variable-temperature NMR assesses dynamic behavior under thermal stress . Contrasting crystallographic data from analogs (e.g., ethyl derivatives) may reveal steric or electronic effects of substituents .

Q. What biological targets or pathways (e.g., MAPK) are associated with this compound, and how are mechanistic studies designed?

  • Methodological Answer : Isoxazole derivatives are reported to modulate MAPK signaling, influencing cell proliferation and apoptosis. Mechanistic studies involve:

  • In Vitro Assays : Kinase inhibition profiling using fluorescence polarization or ATP-competitive binding assays.
  • Structure-Activity Relationship (SAR) : Modifying the carboxylate or methyl groups to assess target affinity .
  • Cellular Models : Transfection with MAPK pathway reporters (e.g., luciferase-based systems) to quantify downstream effects .

Q. How can contradictions in reported spectral data (e.g., HRMS or NMR shifts) be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects, isotopic impurities, or instrumentation calibration. Strategies include:

  • Standardized Protocols : Replicate experiments under identical conditions (solvent, temperature).
  • Cross-Validation : Compare data with structurally similar compounds (e.g., ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) .
  • High-Resolution Techniques : Use FT-ICR-MS for precise mass analysis or 15^{15}N-labeled NMR to resolve overlapping signals .

Q. What strategies are employed to enhance the compound’s stability during long-term storage or in biological matrices?

  • Methodological Answer :

  • Lyophilization : Freeze-drying under vacuum preserves stability for bioassays.
  • Derivatization : Converting the carboxylate to a more stable ester or amide derivative.
  • Additives : Antioxidants (e.g., BHT) or desiccants in storage containers mitigate degradation .

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